molecular formula C13H26O2 B14728799 2-Butyloctyl formate CAS No. 5451-53-6

2-Butyloctyl formate

Cat. No.: B14728799
CAS No.: 5451-53-6
M. Wt: 214.34 g/mol
InChI Key: HADRBQUWLKABJF-UHFFFAOYSA-N
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Description

2-Butyloctyl formate is an organic compound with the molecular formula C13H26O2. It is an ester formed from the reaction of formic acid and 2-butyloctanol. Esters like this compound are known for their pleasant fragrances and are often used in the perfume and flavoring industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Butyloctyl formate can be synthesized through esterification, where formic acid reacts with 2-butyloctanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion. The reaction can be represented as:

HCOOH+C4H9C8H17OHHCOOC4H9C8H17+H2O\text{HCOOH} + \text{C}_4\text{H}_9\text{C}_8\text{H}_17\text{OH} \rightarrow \text{HCOO}\text{C}_4\text{H}_9\text{C}_8\text{H}_17 + \text{H}_2\text{O} HCOOH+C4​H9​C8​H1​7OH→HCOOC4​H9​C8​H1​7+H2​O

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of immobilized enzymes as catalysts. This method is preferred due to its environmental benefits and high efficiency. For example, using Novozym 435 as a catalyst can achieve a conversion rate of up to 96.51% under optimal conditions .

Chemical Reactions Analysis

Types of Reactions: 2-Butyloctyl formate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze back into formic acid and 2-butyloctanol.

    Oxidation: Under oxidative conditions, the ester can be converted into corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the ester into alcohols.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed:

    Hydrolysis: Formic acid and 2-butyloctanol.

    Oxidation: Corresponding aldehydes or carboxylic acids.

    Reduction: Alcohols.

Scientific Research Applications

2-Butyloctyl formate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Butyloctyl formate primarily involves its interaction with enzymes and other molecular targets. In enzyme-catalyzed reactions, the ester bond of this compound is cleaved by the enzyme, resulting in the formation of formic acid and 2-butyloctanol. This process is facilitated by the enzyme’s active site, which provides the necessary environment for the reaction to occur .

Comparison with Similar Compounds

    Octyl formate: Another ester with similar applications in the perfume industry.

    Methyl formate: Used in various industrial applications, including as a solvent and in the production of formic acid.

    Ethyl formate: Known for its fruity odor and used in flavorings and perfumes.

Uniqueness: 2-Butyloctyl formate is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its longer carbon chain compared to other formates results in a different fragrance profile and solubility characteristics, making it particularly valuable in specialized applications .

Properties

CAS No.

5451-53-6

Molecular Formula

C13H26O2

Molecular Weight

214.34 g/mol

IUPAC Name

2-butyloctyl formate

InChI

InChI=1S/C13H26O2/c1-3-5-7-8-10-13(9-6-4-2)11-15-12-14/h12-13H,3-11H2,1-2H3

InChI Key

HADRBQUWLKABJF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CCCC)COC=O

Origin of Product

United States

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